molecular formula C6H3ClN2S B2781079 7-Chloro-1,2,3-benzothiadiazole CAS No. 23621-88-7

7-Chloro-1,2,3-benzothiadiazole

Cat. No.: B2781079
CAS No.: 23621-88-7
M. Wt: 170.61
InChI Key: JKRBCVUYXGAUJJ-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3-benzothiadiazole is a heterocyclic aromatic compound that features a benzene ring fused to a thiadiazole ring

Mechanism of Action

Target of Action

7-Chloro-1,2,3-Benzothiadiazole is a derivative of 1,2,3-Benzothiadiazole 1,2,3-benzothiadiazole has been claimed to synergize insecticides , suggesting that it may interact with targets in insects.

Mode of Action

1,2,3-benzothiadiazole is known to be a weak base and alkylation reactions give exclusively the 3-amino quaternary salt . This suggests that this compound might also undergo similar reactions.

Biochemical Pathways

Derivatives of 1,2,3-benzothiadiazole have been studied for their optoelectronic properties , indicating that they might interact with light-absorbing pathways.

Pharmacokinetics

1,2,3-benzothiadiazole is known to be a colorless solid and soluble in organic solvents , which might influence its bioavailability.

Result of Action

1,2,3-benzothiadiazole has been claimed to synergize insecticides , suggesting that it might enhance the effects of these compounds.

Action Environment

The properties of 1,2,3-benzothiadiazole, such as its solubility in organic solvents , might be influenced by environmental conditions such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,2,3-benzothiadiazole typically involves the chlorination of 1,2,3-benzothiadiazole. One common method is the reaction of 1,2,3-benzothiadiazole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Amino, thio, and alkoxy derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

Scientific Research Applications

7-Chloro-1,2,3-benzothiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,2,3-Benzothiadiazole: A parent compound without the chlorine substitution.

    2,1,3-Benzothiadiazole: A structural isomer with different electronic properties.

    4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of conductive polymers.

Uniqueness: 7-Chloro-1,2,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

IUPAC Name

7-chloro-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-4-2-1-3-5-6(4)10-9-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRBCVUYXGAUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23621-88-7
Record name 7-Chloro-benzo[1,2,3]thiadiazole
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